molecular formula C32H42O9 B8209689 12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid

12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid

Cat. No.: B8209689
M. Wt: 570.7 g/mol
InChI Key: BWCNWXLKMWWVBT-UHFFFAOYSA-N
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Description

12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid is a triterpenoid compound derived from the Ganoderma lucidum species . This compound is known for its complex structure and potential biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The key steps include acetylation and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources such as Ganoderma lucidum, followed by purification processes. Advanced techniques like chromatography and crystallization are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, signaling pathways, and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antioxidant mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid is unique due to its specific acetoxy group at the 12th position and its complex pentacyclic structure. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar triterpenoids .

Properties

IUPAC Name

6-(12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21,27H,9-14H2,1-8H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCNWXLKMWWVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganoderic acid F
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

98665-15-7
Record name Ganoderic acid F
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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